molecular formula C13H14N2O3 B3581167 methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate

methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate

Cat. No.: B3581167
M. Wt: 246.26 g/mol
InChI Key: UJVQIMRBDFAXEM-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate is a heterocyclic compound with a complex structure It contains a pyridine ring fused with a dihydropyridine ring, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate typically involves multi-step reactions. One common method is the condensation of 3-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized using ammonium acetate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Hydroxylated derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate: Lacks the additional methyl group, which can affect its reactivity and biological activity.

    Ethyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both pyridine and dihydropyridine rings provides a versatile framework for further functionalization and study.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-12(13(17)18-2)10(6-11(16)15-8)9-4-3-5-14-7-9/h3-5,7,10H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQIMRBDFAXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CN=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyridine-5-carboxylate

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